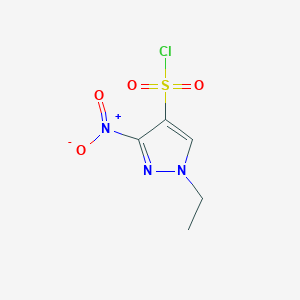![molecular formula C10H16N4O4S B1431103 N-(3-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate CAS No. 1426290-81-4](/img/structure/B1431103.png)
N-(3-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate
Descripción general
Descripción
N-(3-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate, also known as AMPP or AMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been extensively studied for its pharmacological properties and has shown promising results in various preclinical studies.
Mecanismo De Acción
The mechanism of action of N-(3-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate is not fully understood. However, it is believed that N-(3-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate acts as a positive allosteric modulator of the AMPA receptor. This receptor is involved in the regulation of synaptic transmission and is important for learning and memory processes. By modulating the activity of the AMPA receptor, N-(3-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate may enhance synaptic plasticity and improve cognitive function.
Efectos Bioquímicos Y Fisiológicos
N-(3-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of the AMPA receptor, enhance synaptic plasticity, and improve cognitive function in animal models. N-(3-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and excitotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate in lab experiments is its high potency and selectivity for the AMPA receptor. This makes it an ideal tool for studying the role of the AMPA receptor in synaptic plasticity and cognitive function. However, one of the limitations of using N-(3-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate is its relatively short half-life, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are a number of future directions for research on N-(3-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate. One area of interest is the development of more potent and selective AMPA receptor modulators. Another area of interest is the investigation of the potential therapeutic applications of N-(3-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, further research is needed to fully understand the mechanism of action of N-(3-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate and its effects on synaptic plasticity and cognitive function.
Aplicaciones Científicas De Investigación
N-(3-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate has been extensively studied for its potential applications in the field of medicine. It has shown promising results in various preclinical studies as an anticonvulsant, neuroprotective agent, and analgesic. N-(3-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
N-[3-(diaminomethylideneamino)phenyl]acetamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O.CH4O3S/c1-6(14)12-7-3-2-4-8(5-7)13-9(10)11;1-5(2,3)4/h2-5H,1H3,(H,12,14)(H4,10,11,13);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZJIESQNLHVFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N=C(N)N.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide](/img/structure/B1431023.png)
![methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431024.png)
![9-Methyl-6-azaspiro[3.5]nonan-7-one](/img/structure/B1431027.png)

![methyl N-{4-[(2-chloroacetamido)methyl]phenyl}carbamate](/img/structure/B1431030.png)

![Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B1431032.png)



![8-Chloro-1-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1431040.png)

